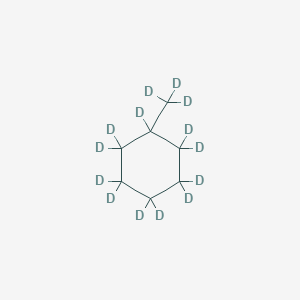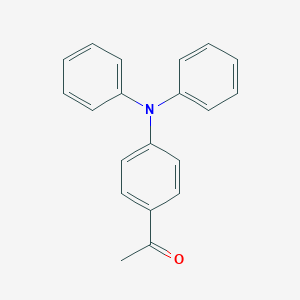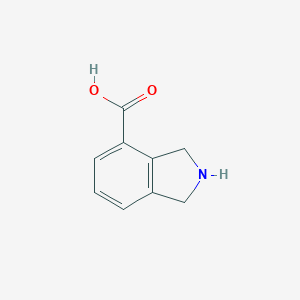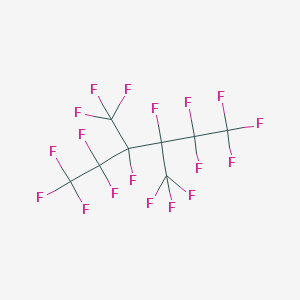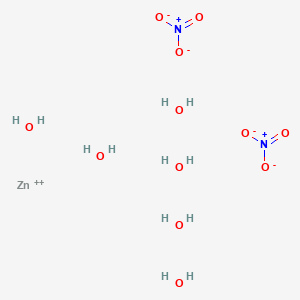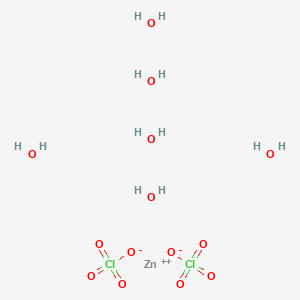
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one, also known as CCDM, is a chemical compound that belongs to the class of cyclohexanones. CCDM is a yellow liquid that is soluble in organic solvents and is commonly used in scientific research applications. CCDM is synthesized through a complex process involving several chemical reactions.
作用機序
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one inhibits PKC activity by binding to the enzyme's regulatory domain. This binding prevents the enzyme from interacting with its substrate, which results in the inhibition of PKC activity. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is a selective inhibitor of PKC, which means that it only inhibits certain isoforms of the enzyme.
生化学的および生理学的効果
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one inhibits the growth of cancer cells, reduces inflammation, and prevents the formation of blood clots. In vivo studies have shown that 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one reduces the severity of arthritis symptoms and protects against ischemia-reperfusion injury.
実験室実験の利点と制限
One advantage of using 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in lab experiments is its selectivity for PKC. This selectivity allows researchers to study the role of PKC in various cellular processes without affecting other cellular pathways. However, one limitation of using 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in lab experiments is its toxicity. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has been shown to be toxic to certain cell types at high concentrations, which limits its use in some experiments.
将来の方向性
There are several future directions for research involving 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one. One direction is to study the role of PKC in cancer progression and to develop 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one-based therapies for cancer treatment. Another direction is to study the potential therapeutic effects of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one in other diseases, such as inflammatory bowel disease and cardiovascular disease. Additionally, researchers could investigate the potential use of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one as a tool to study the role of PKC in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is a chemical compound that is commonly used in scientific research applications as an inhibitor of PKC. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is synthesized through a complex process involving several chemical reactions. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one has a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research involving 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one, including the development of 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one-based therapies for cancer treatment and the investigation of its potential use in other diseases.
合成法
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of cyclohexanone with methyl vinyl ketone to form 2-cyclohexyl-2-methyl-3-buten-2-one. The second step involves the reaction of 2-cyclohexyl-2-methyl-3-buten-2-one with chlorine gas to form 2-chloro-1-cyclohexyl-2-methyl-3-buten-2-one. The final step involves the reaction of 2-chloro-1-cyclohexyl-2-methyl-3-buten-2-one with 2,3-dimethyl-2-butene-1-ol to form 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one.
科学的研究の応用
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is commonly used in scientific research applications as an inhibitor of the enzyme protein kinase C (PKC). PKC is an enzyme that plays a critical role in a variety of cellular processes, including cell growth, differentiation, and survival. 2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one is used to inhibit PKC activity in vitro and in vivo, which allows researchers to study the role of PKC in various cellular processes.
特性
CAS番号 |
131353-06-5 |
|---|---|
製品名 |
2-Chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one |
分子式 |
C12H19ClO |
分子量 |
214.73 g/mol |
IUPAC名 |
2-chloro-1-cyclohexyl-2,3-dimethylbut-3-en-1-one |
InChI |
InChI=1S/C12H19ClO/c1-9(2)12(3,13)11(14)10-7-5-4-6-8-10/h10H,1,4-8H2,2-3H3 |
InChIキー |
HLZHNHKSGNUKKF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C(=O)C1CCCCC1)Cl |
正規SMILES |
CC(=C)C(C)(C(=O)C1CCCCC1)Cl |
同義語 |
3-Buten-1-one, 2-chloro-1-cyclohexyl-2,3-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



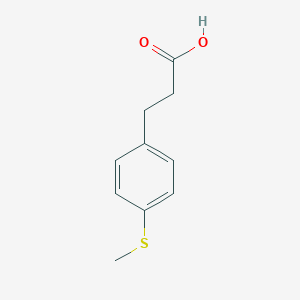
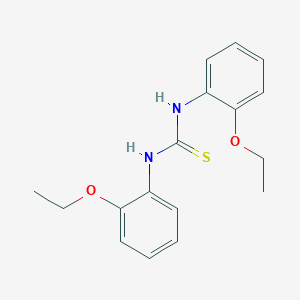
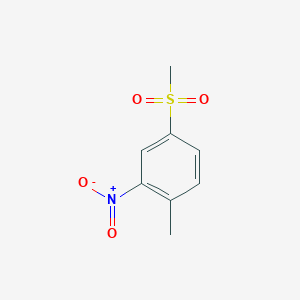
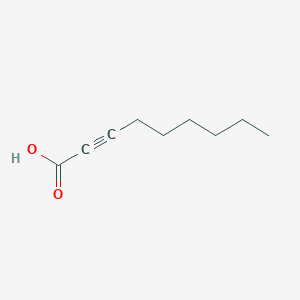
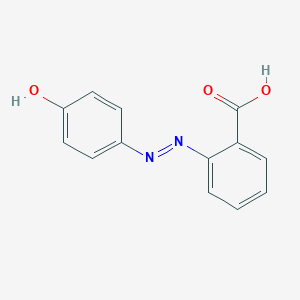
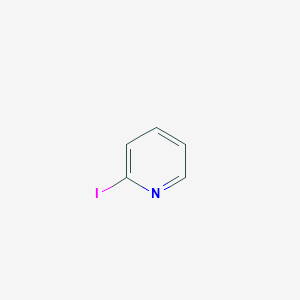
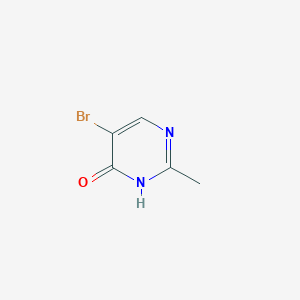
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
